2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N'-(4-methoxybenzylidene)acetohydrazide
Description
The compound 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(Z)-(4-methoxyphenyl)methylideneamino]acetamide is a piperazine-acetamide derivative featuring a 2-chlorobenzyl-substituted piperazine core and a (Z)-configured 4-methoxybenzylideneamino group. These compounds are typically synthesized to explore structure-activity relationships (SAR) for therapeutic targets, such as enzyme inhibition or receptor modulation.
Properties
CAS No. |
315198-39-1 |
|---|---|
Molecular Formula |
C21H25ClN4O2 |
Molecular Weight |
400.9 g/mol |
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H25ClN4O2/c1-28-19-8-6-17(7-9-19)14-23-24-21(27)16-26-12-10-25(11-13-26)15-18-4-2-3-5-20(18)22/h2-9,14H,10-13,15-16H2,1H3,(H,24,27)/b23-14+ |
InChI Key |
SDVHWOGUNCHSPB-OEAKJJBVSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N\NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(Z)-(4-methoxyphenyl)methylideneamino]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where the piperazine ring reacts with a chlorobenzyl halide.
Formation of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a condensation reaction with a methoxybenzaldehyde derivative.
Final Assembly: The final compound is assembled by reacting the intermediate products under controlled conditions to form the desired acetamide linkage.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(Z)-(4-methoxyphenyl)methylideneamino]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Condensation: Condensation reactions can occur with aldehydes or ketones, leading to the formation of imine or enamine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(Z)-(4-methoxyphenyl)methylideneamino]acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in biochemical studies to investigate the interactions between small molecules and biological targets, such as enzymes and receptors.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific diseases or conditions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(Z)-(4-methoxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine-Acetamide Derivatives with Quinazolinone Moieties
Compounds such as 8c, 8d, and 8e () share the piperazine-acetamide backbone but incorporate quinazolinone rings instead of benzylideneamino groups. Key differences include:
- 8c : Methylpiperazine substituent, melting point (118–120°C), yield 52% .
- 8d: 2,4-Dichlorophenoxy group, higher melting point (188–189°C), yield 57% .
- 8e : Propamide linker, highest melting point (205–206°C), yield 68% .
The replacement of the benzylideneamino group with quinazolinone increases rigidity, likely contributing to higher melting points. The 2-chlorophenyl substitution in 8d and 8e enhances molecular symmetry and intermolecular interactions compared to 8c .
Thiazole and Benzothiazole-Linked Acetamides
Compounds like 20 () and those in replace the benzylideneamino group with thiazole or benzothiazole rings:
- 20 : 4-Fluorophenylpiperazine and 4-methoxyphenylthiazole; elemental analysis (C: 59.67%, H: 5.23%, N: 12.66%) matches theoretical values .
- EP3 348 550A1 derivatives : Benzothiazole cores with trifluoromethyl or methoxy groups; designed for enhanced electronic effects .
Substituted Benzylideneamino Derivatives
- Compound: (E)-2-Hydroxybenzylideneamino substituent; predicted collision cross-section (CCS) of 192.4 Ų ([M+H]+) .
- Compound: (E)-3,4-Dimethoxybenzylideneamino group; classified as a skin/eye irritant (GHS) .
- 406930-11-8 (): (E)-2-Chlorophenylmethylideneamino with carbamate linkage .
The Z/E isomerism in the target compound’s benzylideneamino group may influence conformational stability and biological activity. Methoxy substituents (e.g., 4-methoxy in the target vs. 3,4-dimethoxy in ) modulate electron density and steric effects .
Other Structural Variants
- 329929-21-7 (): 3-Chlorophenylpiperazine with 2-methoxy-5-methylphenyl; molar mass 373.88 g/mol .
- 3 (): Butyl-phthalimide intermediate; synthesized via nucleophilic substitution .
These variants highlight the versatility of piperazine-acetamide scaffolds in accommodating diverse substituents for tailored properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
